molecular formula C7H8N2O3S B1287274 2-Sulfamoylbenzamide CAS No. 36547-00-9

2-Sulfamoylbenzamide

カタログ番号 B1287274
CAS番号: 36547-00-9
分子量: 200.22 g/mol
InChIキー: MXBLZLWZAHUKLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Sulfamoylbenzamide is a chemical compound with the CAS Number: 36547-00-9 . It has a molecular weight of 200.22 . It is usually in the form of a powder .


Synthesis Analysis

The synthesis of 2-Sulfamoylbenzamide analogues has been achieved through a chemoselective procedure starting from m-(chlorosulfonyl)benzoyl chloride . A continuous-flow process reveals an increased selectivity at higher temperatures and without catalysts . In total, 15 analogues were synthesized, using similar conditions, with yields ranging between 65 and 99% .


Molecular Structure Analysis

The IUPAC name for 2-Sulfamoylbenzamide is 2-(aminosulfonyl)benzamide . The InChI code for this compound is 1S/C7H8N2O3S/c8-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12) .


Physical And Chemical Properties Analysis

2-Sulfamoylbenzamide is a powder at room temperature . It has a molecular weight of 200.22 . The compound is typically stored at room temperature .

科学的研究の応用

Hepatitis B Virus Capsid Assembly Modulation

2-Sulfamoylbenzamide derivatives have been identified as potent modulators of the Hepatitis B virus (HBV) capsid assembly. These compounds can interfere with the virus’s replication process by disrupting the assembly of the capsid protein, which is crucial for the virus’s life cycle . This disruption can lead to the suppression of HBV replication and potentially aid in the treatment of chronic hepatitis B infections.

Antiviral Drug Development

The sulfamoylbenzamide class of compounds has shown promise in the development of new antiviral drugs. Specifically, they have been used to create capsid assembly modulators (CAMs) that target the core protein of HBV . These CAMs can prevent the formation of new covalently closed circular DNA (cccDNA), which is a persistent form of the viral genome in infected cells.

Intellectual Property and Patent Applications

Sulfamoylbenzamides have led to several human clinical phase 1 candidates, as evidenced by patent applications. The patents outline the structural frameworks and molecular examples of these compounds, demonstrating their significance in the pharmaceutical industry and their potential for generating new intellectual property positions .

Therapeutic Strategies for Hepatitis B

Research on sulfamoylbenzamide-based compounds has contributed to alternative therapeutic strategies for chronic hepatitis B. These strategies aim to target critical steps in the viral life cycle or the host’s antiviral immune system, offering a potential functional cure for the disease .

Chemical Space Evolution

The evolution of chemical spaces from initial leads of sulfamoylbenzamides has been documented, showcasing the efforts to design new modulators and the progression of these compounds through various stages of drug development .

Combination Therapy Components

Certain molecules derived from the sulfamoyl group are being considered for development into components of combination therapies. These therapies could potentially offer superior clinical efficacy outcomes for treating viral infections, particularly HBV .

Safety and Hazards

The safety information for 2-Sulfamoylbenzamide includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

The primary target of 2-Sulfamoylbenzamide is the Hepatitis B virus (HBV) capsid protein . This protein plays a crucial role in the life cycle of HBV, making it an attractive target for therapeutic intervention .

Mode of Action

2-Sulfamoylbenzamide acts as a capsid assembly modulator . Instead, it binds to the same pocket at the dimer-dimer interface in the crystal structures of the core protein .

Biochemical Pathways

The action of 2-Sulfamoylbenzamide affects the encapsidation step of the HBV life cycle . This step involves the packaging of the viral pregenomic RNA-DNA polymerase complex with 120 core protein dimers into a nucleocapsid for viral DNA synthesis . By modulating the assembly of the capsid protein, 2-Sulfamoylbenzamide disrupts this crucial process .

Pharmacokinetics

A related compound, ab-423, which is also a member of the sulfamoylbenzamide class of hbv capsid inhibitors, has been studied . In CD-1 mice, AB-423 showed significant systemic exposures and higher levels of accumulation in the liver . While these findings cannot be directly extrapolated to 2-Sulfamoylbenzamide, they provide some insight into the potential ADME properties of this class of compounds.

Result of Action

The result of 2-Sulfamoylbenzamide’s action is the potent inhibition of HBV replication . By modulating the assembly of the capsid protein, it prevents the formation of functional nucleocapsids, thereby inhibiting the replication of the virus .

Action Environment

The action of 2-Sulfamoylbenzamide can be influenced by various environmental factors. For instance, the presence of human serum can affect its efficacy . In cell culture models, the addition of 40% human serum resulted in a 5-fold increase in the EC50 of AB-423 . Again, while this finding is for a related compound, it suggests that the action of 2-Sulfamoylbenzamide could also be influenced by similar factors.

特性

IUPAC Name

2-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c8-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBLZLWZAHUKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594314
Record name 2-Sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36547-00-9
Record name 2-Sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Sulfamoylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Sulfamoylbenzamide
Reactant of Route 3
Reactant of Route 3
2-Sulfamoylbenzamide
Reactant of Route 4
Reactant of Route 4
2-Sulfamoylbenzamide
Reactant of Route 5
2-Sulfamoylbenzamide
Reactant of Route 6
2-Sulfamoylbenzamide

Q & A

Q1: What makes 2-Sulfamoylbenzamide derivatives attractive for targeting Cathepsin D?

A: Research indicates that certain 2-Sulfamoylbenzamide derivatives exhibit selective inhibition of Cathepsin D over other aspartic proteases like Plasmepsin II []. This selectivity is crucial as Cathepsin D is a promising drug target for diseases like breast cancer, while Plasmepsin II is essential for the malaria parasite Plasmodium falciparum. Targeting Cathepsin D without affecting Plasmepsin II could lead to therapies with fewer side effects.

Q2: How do these compounds interact with Cathepsin D at a molecular level?

A: While the exact binding mode requires further investigation, docking studies suggest that 2-Sulfamoylbenzamide derivatives interact favorably with the active site of Cathepsin D []. These compounds likely establish interactions with key amino acid residues within the enzyme's active site, hindering its catalytic activity. Notably, these compounds demonstrated better docking scores with Cathepsin D compared to Plasmepsin II, aligning with their observed selectivity.

Q3: What is the significance of the reported IC50 values for these compounds?

A: The study identified N-(3-chlorophenyl)-2-sulfamoylbenzamide as the most potent inhibitor among the tested 2-Sulfamoylbenzamide derivatives, exhibiting an IC50 value of 1.25 μM against Cathepsin D []. This finding, along with the IC50 values ranging from 1.25-2.0 μM for other tested derivatives, suggests that these compounds effectively inhibit Cathepsin D at micromolar concentrations. Further research is needed to optimize their potency and explore their efficacy in biological systems.

Q4: How does the structure of 2-Sulfamoylbenzamide derivatives relate to their inhibitory activity?

A: While the research primarily focuses on a small set of 2-Sulfamoylbenzamide derivatives, it highlights the influence of substituents on the phenyl ring on inhibitory activity against Cathepsin D []. Further structure-activity relationship (SAR) studies are crucial to understand how modifications to the 2-Sulfamoylbenzamide scaffold influence potency, selectivity, and pharmacological properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。